4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride
CAS No.: 2549042-81-9
Cat. No.: VC11850464
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
* For research use only. Not for human or veterinary use.
![4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride - 2549042-81-9](/images/structure/VC11850464.png)
Specification
CAS No. | 2549042-81-9 |
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Molecular Formula | C14H21ClN2O |
Molecular Weight | 268.78 g/mol |
IUPAC Name | 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C14H20N2O.ClH/c1-2-11-3-5-12(6-4-11)9-16-10-13(8-15)7-14(16)17;/h3-6,13H,2,7-10,15H2,1H3;1H |
Standard InChI Key | LQGIZLFHSNDPPK-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl |
Canonical SMILES | CCC1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a five-membered pyrrolidinone ring with the following substituents:
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4-position: Aminomethyl group ().
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1-position: 4-Ethylbenzyl group ().
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Hydrochloride salt: The amine group is protonated, enhancing solubility in polar solvents .
Key Physicochemical Parameters
Property | Value/Description | Source |
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Molecular Formula | ||
Molecular Weight | 254.75 g/mol | |
Density | Not reported | |
Melting/Boiling Points | Not reported | |
Solubility | Likely soluble in water (hydrochloride salt) | Inferred |
The absence of reported melting/boiling points and density highlights gaps in publicly available data, common for novel or proprietary compounds.
Synthetic Pathways and Optimization
Proposed Synthesis Routes
The compound can be synthesized through strategies analogous to those for related pyrrolidinones:
Route 1: Reductive Amination
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Intermediate formation: React 1-[(4-ethylphenyl)methyl]pyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
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Salt formation: Treat the free base with hydrochloric acid to yield the hydrochloride salt .
Route 2: Cyclization of Pre-functionalized Precursors
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Utilize -alkylation of 4-aminomethylpyrrolidin-2-one with 4-ethylbenzyl chloride, followed by HCl neutralization .
Reaction Conditions and Challenges
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Catalysts: Palladium-carbon (Pd/C) for hydrogenation steps if nitro intermediates are involved .
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Purity Challenges: Column chromatography or recrystallization may be required to isolate the hydrochloride salt .
Hypothesized Mechanisms
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Enzyme inhibition: The aminomethyl group may interact with catalytic sites of kinases or proteases .
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Receptor modulation: The 4-ethylbenzyl group could enhance lipophilicity, aiding blood-brain barrier penetration for CNS targets .
Hazard | Precautionary Measures | Source |
---|---|---|
Skin irritation (Category 2) | Wear protective gloves/clothing | |
Eye irritation (Category 2A) | Use face shields | |
Respiratory irritation | Ensure adequate ventilation |
Future Research Directions
Priority Investigations
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Pharmacokinetics: Assess oral bioavailability and metabolic stability.
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Target identification: Screen against kinase or GPCR panels.
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Toxicology: Acute and chronic toxicity studies in preclinical models.
Synthetic Chemistry Opportunities
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